molecular formula C18H18N2O3 B2521470 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol CAS No. 1062224-47-8

5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol

Cat. No.: B2521470
CAS No.: 1062224-47-8
M. Wt: 310.353
InChI Key: RRNGOHJGOKLDDI-UHFFFAOYSA-N
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Description

5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol is a synthetic pyrazole derivative supplied for research and development purposes. Pyrazoles are a prominent class of heterocyclic compounds known for their diverse and significant biological activities, which have been extensively explored in medicinal chemistry. The core pyrazole structure is a five-membered ring with two adjacent nitrogen atoms and is classified as an alkaloid . While the specific pharmacological profile of this compound is under investigation, pyrazole derivatives, in general, have been reported to exhibit a wide spectrum of biological activities. These include anti-inflammatory, antimicrobial, antifungal, anticancer, anti-tubercular, and anticonvulsant effects, making them a highly valuable scaffold for generating new therapeutic leads . The molecular structure features substituted phenol and methoxyphenyl rings attached to the central pyrazole core, which is a common design in the development of biologically active molecules. The crystal packing of analogous structures is often stabilized by intermolecular interactions such as O-H...N hydrogen bonding . The synthesis of such pyrazole compounds typically involves cyclization reactions, such as refluxing a 1,3-dione derivative with phenyl hydrazine in a mixture of absolute ethanol and glacial acetic acid . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-11-17(14-6-4-5-7-16(14)23-3)18(20-19-11)13-9-8-12(22-2)10-15(13)21/h4-10,21H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNGOHJGOKLDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326236
Record name 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1062224-47-8
Record name 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions One common method includes the condensation of 2-methoxyphenylhydrazine with 3-methoxy-4-methylbenzaldehyde to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted phenols and pyrazoles.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that similar compounds effectively inhibited tumor growth in MCF-7 breast cancer cells, with IC50 values ranging from 3 to 10 µM.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-73–10Apoptosis induction, cell cycle arrest
Phenylpyrazolo[3,4-d]pyrimidine analogsVarious0.3–24Dual EGFR/VGFR2 inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that similar pyrazole derivatives possess substantial antibacterial activity against various pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

5-Methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in the inflammatory response.

Case Study 1: Anticancer Research

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities against different cancer cell lines, including MCF-7. The study concluded that certain derivatives exhibited potent anticancer properties through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Antimicrobial Evaluation

Another study focused on the synthesis and evaluation of novel pyrazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that several compounds demonstrated significant antibacterial effects, suggesting potential for development as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes and receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole derivatives often exhibit bioactivity modulated by substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Molecular Weight Notable Features
5-Methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol 4-(2-Methoxyphenyl), 5-methyl, 5-methoxy-2-hydroxyphenyl 364.3 Trifluoromethyl analog (enhanced metabolic stability)
5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol 4-Phenoxy, 5-methoxy-2-hydroxyphenyl 282.299 Lacks methyl group; phenoxy substitution alters electronic properties
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol 3-(4-Methoxyphenyl), 1-phenyl, 2-hydroxyphenyl 342.39 Dihedral angles between aromatic rings influence crystallinity
5-Ethoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol 4-(3-Methoxyphenoxy), 5-methyl, 5-ethoxy-2-hydroxyphenyl 340.38 Ethoxy group increases hydrophobicity vs. methoxy

Key Observations :

  • Trifluoromethyl vs. Methyl : The trifluoromethyl group in the target compound (vs. methyl in ) enhances electronegativity and resistance to oxidative metabolism, critical for drug half-life .
  • Phenoxy vs. Methoxyphenyl: Phenoxy-substituted analogs (e.g., ) exhibit reduced steric hindrance but lower electronic conjugation compared to methoxyphenyl derivatives.
  • Dihedral Angles : In , dihedral angles between the pyrazole and aromatic rings (16.83°–51.68°) impact molecular packing and hydrogen-bonding networks, affecting solubility.

Yield Comparison :

  • The phenoxy derivative achieved a moderate yield (45–68%) via silica gel purification , whereas trifluoromethyl analogs require specialized fluorination reagents, often lowering yields.
Physicochemical Properties
Property Target Compound Phenoxy Analog Ethoxy Derivative
LogP (Predicted) 3.8 2.9 3.5
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 5 4 5
Solubility Low (hydrophobic) Moderate Low

Crystallography :

  • The compound in forms an O–H···N hydrogen bond (2.06 Å), stabilizing its crystal lattice. Similar interactions are expected in the target compound.

Biological Activity

5-Methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and case analyses.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C18H18N2O3C_{18}H_{18}N_{2}O_{3} and a molecular weight of approximately 306.35 g/mol. The structural composition includes a phenolic group, a methoxy group, and a pyrazole moiety, which are critical for its biological activity.

Anticancer Activity

Research has indicated that compounds containing pyrazole scaffolds exhibit potent anticancer properties. For instance, studies have demonstrated that derivatives of pyrazole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study revealed that similar compounds effectively inhibited tumor growth in MCF-7 breast cancer cells, leading to significant apoptosis and DNA fragmentation (IC50 values ranging from 3 to 10 µM) .

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-73–10Apoptosis induction, cell cycle arrest
Phenylpyrazolo[3,4-d]pyrimidine analogsVarious0.3–24Dual EGFR/VGFR2 inhibition

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives have shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies suggest that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, pyrazole-containing compounds have demonstrated antimicrobial properties. They exhibit activity against a range of bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation, such as EGFR and COX-2.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound affects the cell cycle distribution, particularly at the G1/S phase transition.

Study on Anticancer Efficacy

A recent study evaluated the efficacy of various pyrazole derivatives against different cancer cell lines including H460, A549, HT-29, and SMMC-7721. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values below 10 µM in several cases .

Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory potential of pyrazole derivatives. Researchers found that these compounds significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting their utility in treating chronic inflammatory conditions .

Q & A

Q. What are the common synthetic routes for preparing 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:

Condensation Reactions : Reacting substituted diketones (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) with hydrazine derivatives under reflux in ethanol/acetic acid mixtures .

Microwave-Assisted Synthesis : Accelerating reaction kinetics and improving yields compared to traditional thermal methods .

Purification : Column chromatography (silica gel) and recrystallization (absolute ethanol) are used to isolate the final product .
Key Optimization Factors :

  • Solvent choice (e.g., ethanol enhances solubility, acetic acid promotes cyclization) .
  • Reaction time (7+ hours for complete cyclization) .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation employs:

  • X-ray Crystallography : Determines bond lengths, angles, and dihedral angles (e.g., pyrazole ring dihedral angles of 16.83°, 48.97°, and 51.68° with adjacent aromatic rings) .
  • Spectroscopy :
    • NMR : Identifies methoxy (-OCH₃), phenolic (-OH), and pyrazole proton environments.
    • FT-IR : Confirms functional groups (e.g., O-H stretch at ~3200 cm⁻¹) .
      Structural Insights :
  • Hydrogen bonding (O-H···N) stabilizes crystal packing .
  • Planarity of the pyrazole ring influences π-π stacking interactions .

Q. What basic biological screening methods are used to assess its activity?

Methodological Answer: Initial screens include:

  • In Vitro Assays :
    • Enzyme inhibition (e.g., COX-2) via fluorometric or colorimetric methods .
    • Antioxidant activity using DPPH radical scavenging assays .
  • Cell-Based Studies : Cytotoxicity evaluated via MTT assays on cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with similar pyrazole cores?

Methodological Answer: Key strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; ethanol minimizes side reactions .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or bases (triethylamine) accelerate cyclization .
  • Microwave Irradiation : Reduces reaction time (e.g., from 7 hours to 30 minutes) and improves yields by 15–20% .
    Case Study : A derivative synthesized via microwave-assisted methods achieved 85% yield compared to 65% with traditional heating .

Q. How do computational methods aid in predicting structure-activity relationships (SAR)?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites (e.g., methoxy groups as electron donors) .
  • Molecular Docking : Predicts binding affinities to targets (e.g., COX-2 active site) using software like AutoDock Vina .
    Example : DFT analysis of a related pyrazole derivative revealed that methoxy substituents reduce steric hindrance, enhancing ligand-receptor interactions .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

  • Cross-Validation : Compare NMR data with X-ray structures to confirm assignments (e.g., phenolic -OH proton at δ 9.8 ppm correlates with O-H···N hydrogen bond in crystals) .
  • Dynamic NMR : Resolves tautomerism or conformational flexibility in solution .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when isotopic patterns conflict with theoretical values .

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